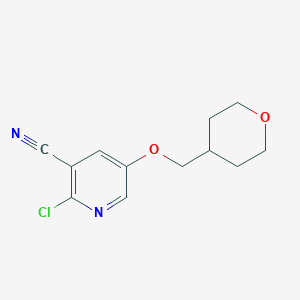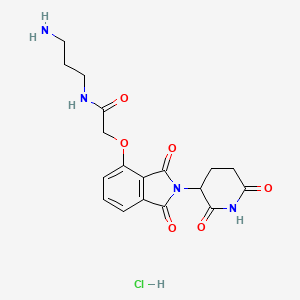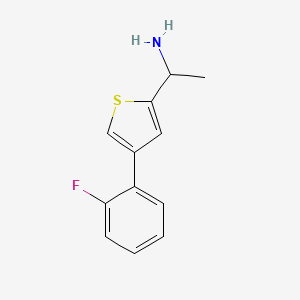
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a chloro-substituted pyridine ring with a tetrahydro-2H-pyran-4-ylmethoxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloronicotinonitrile and tetrahydro-2H-pyran-4-ylmethanol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, various substituted nicotinonitriles.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the nitrile group, such as primary amines.
Hydrolysis Products: Amides or carboxylic acids derived from the nitrile group.
Applications De Recherche Scientifique
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile depends on its specific application:
Pharmacological Action: It may interact with specific receptors or enzymes, inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific biological context.
Material Properties: In material science, its action would be related to its electronic structure and how it interacts with other materials or light.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methoxynicotinonitrile: Similar structure but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
2-Chloro-5-ethoxynicotinonitrile: Similar structure with an ethoxy group.
2-Chloro-5-(hydroxymethoxy)nicotinonitrile: Similar structure with a hydroxymethoxy group.
Uniqueness
2-Chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which can impart different steric and electronic properties compared to simpler alkoxy groups. This can influence its reactivity and interactions in both chemical and biological systems.
Propriétés
IUPAC Name |
2-chloro-5-(oxan-4-ylmethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-12-10(6-14)5-11(7-15-12)17-8-9-1-3-16-4-2-9/h5,7,9H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRGQBWECKAIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(N=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














